molecular formula C10H8N2O3 B8762061 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole CAS No. 52063-44-2

3-Methyl-5-(4-nitrophenyl)-1,2-oxazole

Cat. No.: B8762061
CAS No.: 52063-44-2
M. Wt: 204.18 g/mol
InChI Key: ZRHPSNBHAVUQOL-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-nitrophenyl)-1,2-oxazole is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

52063-44-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-methyl-5-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C10H8N2O3/c1-7-6-10(15-11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3

InChI Key

ZRHPSNBHAVUQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of tetrahydrofuran and water (10 mL). To the stirred solvent were added (2Z,3E)-N-hydroxy-4-(4-nitrophenyl)but-3-en-2-imine (0.5 g, 2.42 mmol), potassium iodide (0.81 g, 4.85 mmol), iodine (1.23 g, 4.49 mmol) and NaHCO3 (0.81 g, 9.7 mmol). The mixture was stirred at 100° C. overnight under nitrogen atmosphere. The reaction mixture was cooled, poured into water and extracted with ethyl acetate. The organic layer was washed with water (25 mL), sodium thiosulphate solution (30 mL) and saturated brine solution (30 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as eluents. The product was obtained as yellow solid (0.31 g, yield: 62.6%). MS (ESI, 120 eV): m/z=205.1 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 8.24-8.27 (t, 2H), 7.85-7.87 (t, 2H), 6.49 (s, 1H), 2.33 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
62.6%

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